molecular formula C8H9NaO3S B113401 Sodium xylenesulfonate CAS No. 1300-72-7

Sodium xylenesulfonate

Cat. No.: B113401
CAS No.: 1300-72-7
M. Wt: 208.21 g/mol
InChI Key: AUIXNZFZSGLHKP-UHFFFAOYSA-M
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Description

Chemical Identity and Properties Sodium xylenesulfonate (SXS; CAS No. 1300-72-7) is an anionic surfactant and hydrotrope with the molecular formula C₈H₉NaO₃S and a molecular weight of 208.21 g/mol . It exists as a mixture of isomers (ortho, meta, and para-dimethylbenzenesulfonate), with technical-grade purity ranging from 65% to 93% depending on the formulation . SXS enhances water solubility of hydrophobic compounds, stabilizes formulations, and reduces viscosity in liquid detergents, shampoos, and industrial cleaners .

Applications
SXS is widely used in:

  • Household and industrial cleaners: Acts as a solubilizer and cloud point depressant in heavy-duty detergents and wax strippers .
  • Cosmetics: Improves foaming and compatibility of ingredients in shampoos and liquid soaps, typically at concentrations up to 10% .
  • Food additives: Approved as an indirect food contact sanitizer in aqueous solutions .

Transient liver weight increases were observed but deemed biologically insignificant . Genotoxicity assays (Salmonella, mouse lymphoma, CHO cells) were negative, though weak p53 induction was noted in vitro .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium xylenesulfonate is typically synthesized through a sulfonation reaction involving xylene and sulfur trioxide. This reaction is carried out in a continuous reactor, such as a falling film reactor . The resulting sulfonic acid is then neutralized with sodium hydroxide or sodium carbonate to produce this compound .

Industrial Production Methods: The industrial production of this compound involves the use of continuous reactors to ensure efficient and consistent sulfonation. The process generally includes the following steps:

Chemical Reactions Analysis

Catalytic Activity in Esterification Reactions

SXS acts as an acidic catalyst in esterification processes, particularly in reactions requiring azeotropic water removal. Its sulfonic acid group (SO3H-\text{SO}_3\text{H}) facilitates proton donation, accelerating the formation of esters from carboxylic acids and alcohols.

Reaction Conditions Role of SXS Yield
Acetic acid + ethanolReflux, 110°C, 4 hoursAcid catalyst, water removal92%
Palmitic acid + methanol80°C, 6 hoursProton donor, phase stabilizer88%

SXS enhances reaction efficiency by reducing the activation energy and enabling reversible equilibrium shifts via water removal .

Alkylation and Condensation Reactions

SXS promotes Friedel-Crafts alkylation and aldol condensation by stabilizing reactive intermediates. Its hydrotropic properties increase substrate solubility in aqueous media.

  • Friedel-Crafts alkylation of benzene :

    C6H6+R XSXSC6H5R+HX\text{C}_6\text{H}_6+\text{R X}\xrightarrow{\text{SXS}}\text{C}_6\text{H}_5\text{R}+\text{HX}

    SXS stabilizes carbocation intermediates, achieving 85% conversion at 60°C .

  • Aldol condensation :
    SXS lowers the cloud point of surfactant systems, enabling homogeneous reaction conditions for ketone-aldehyde condensations .

Sulfonation and Sulfonic Acid Derivatives

As a sulfonic acid salt, SXS participates in sulfonation reactions and serves as a precursor for sulfonated intermediates:

 CH3 2C6H3SO3Na+H2SO4 CH3 2C6H3SO3H+NaHSO4\text{ CH}_3\text{ }_2\text{C}_6\text{H}_3\text{SO}_3\text{Na}+\text{H}_2\text{SO}_4\rightarrow \text{ CH}_3\text{ }_2\text{C}_6\text{H}_3\text{SO}_3\text{H}+\text{NaHSO}_4

Key Applications :

  • Synthesis of sulfa drugs and fluorescent brighteners .

  • Production of cation-exchange resins via polymerization with styrene .

Hydrotropic Effects in Reaction Media

SXS increases aqueous solubility of hydrophobic reactants, enabling solvent-free formulations in detergents and organic syntheses:

System Solubility Enhancement Application
Nonionic surfactants2–3 fold increaseClear liquid detergent formulations
Lipophilic dyes40% solubility boostTextile dyeing processes

Thermal and Environmental Decomposition

SXS exhibits stability under moderate temperatures but decomposes at >300°C. Environmental degradation occurs via bacterial sulfonate cleavage:

 CH3 2C6H3SO3+O2MicrobesCO2+H2O+SO42\text{ CH}_3\text{ }_2\text{C}_6\text{H}_3\text{SO}_3^-+\text{O}_2\xrightarrow{\text{Microbes}}\text{CO}_2+\text{H}_2\text{O}+\text{SO}_4^{2-}

Key Data :

  • Biodegradation : >90% mineralization in 28 days (OECD 301B) .

  • Thermal Decomposition : Char formation above 300°C with no melting point observed .

Reactivity with Oxidizing Agents

SXS reacts with strong oxidizers (e.g., peroxides, hypochlorites) to form sulfates, necessitating caution in formulations:

 CH3 2C6H3SO3+H2O2 CH3 2C6H3SO4+H2O\text{ CH}_3\text{ }_2\text{C}_6\text{H}_3\text{SO}_3^-+\text{H}_2\text{O}_2\rightarrow \text{ CH}_3\text{ }_2\text{C}_6\text{H}_3\text{SO}_4^-+\text{H}_2\text{O}

Reactive incompatibilities are documented with nitric acid and chlorinated solvents .

Scientific Research Applications

Cleaning Products

Sodium xylenesulfonate is widely used in the formulation of various cleaning products:

  • Heavy-Duty Detergents : Acts as a solubilizer and viscosity modifier.
  • Dishwashing Liquids : Enhances cleaning efficiency by improving the solubility of grease and grime.
  • Surface Cleaners : Utilized in both dilutable and ready-to-use formulations.

Table 1: Applications in Cleaning Products

Product TypeFunctionality
Heavy-Duty DetergentsSolubilizer, viscosity modifier
Dishwashing LiquidsGrease solubilization
Surface CleanersCleaning efficiency enhancement

Personal Care Products

In the cosmetics industry, this compound serves multiple roles:

  • Shampoos and Conditioners : Functions as a thickening agent and solubilizer for fragrances and oils.
  • Skin Care Products : Improves the texture and stability of formulations.

Table 2: Applications in Personal Care

Product TypeFunctionality
ShampoosThickening agent, fragrance solubilizer
Skin Care ProductsTexture improvement, stability enhancer

Textile Industry

In textile processing, this compound is used in:

  • Printing Pastes : Enhances dye solubility and application.
  • Degreasing Compounds : Improves the removal of oils from fabrics.

Chemical Manufacturing

This compound is also significant in chemical synthesis:

  • Intermediate for Pharmaceuticals : Used in the production of sulfa drugs and other pharmaceutical compounds.
  • Catalyst in Organic Reactions : Facilitates dehydration processes in resin solidification.

Table 3: Chemical Manufacturing Applications

Application TypeRole
PharmaceuticalsIntermediate for drug synthesis
Organic ReactionsCatalyst for dehydration

Case Study 1: Use in Heavy-Duty Detergents

A study conducted on heavy-duty detergents revealed that formulations containing this compound exhibited significantly improved cleaning performance compared to those without it. The hydrotropic properties allowed for better emulsification of oils and dirt, leading to enhanced efficacy.

Case Study 2: Impact on Textile Dyeing

Research in textile dyeing demonstrated that this compound improved dye uptake on various fabrics, resulting in more vibrant colors. This was attributed to its ability to solubilize dyes effectively, thus enhancing their penetration into the fibers.

Toxicological Insights

Toxicological studies indicate that this compound has low toxicity levels when used as directed. In dermal studies conducted on rats and mice, no systemic toxicity was observed even at higher concentrations over extended periods . These findings support its safety profile for industrial applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Properties of Sodium Xylenesulfonate and Analogous Surfactants/Hydrotropes

Compound Molecular Formula Primary Function Hydrotropic Efficiency Surfactant Strength Irritation Potential Carcinogenicity Status
This compound C₈H₉NaO₃S Hydrotrope, surfactant High Moderate Moderate Non-carcinogenic
Sodium Dodecylbenzenesulfonate (LABSA) C₁₈H₂₉NaO₃S Surfactant, emulsifier Low High High Not classified
Sodium Laureth Sulfate C₁₂H₂₅NaO₄S Foaming agent Low High High Non-carcinogenic
Sodium Cumene Sulfonate C₉H₁₁NaO₃S Hydrotrope, solubilizer Moderate Low Low Limited data
Sodium C14-16 Olefin Sulfonate C₁₄–₁₆H₂₇–₃₁NaO₃S Surfactant Low Very High Very High Not classified

Detailed Comparative Analysis

Hydrotropic Efficiency

  • SXS outperforms sodium cumene sulfonate in solubilizing hydrophobic molecules due to its smaller aromatic structure, which facilitates stronger interactions with water .
  • LABSA and sodium laureth sulfate lack significant hydrotropic activity, as their primary role is surfactant-driven micelle formation .

Surfactant Performance

  • SXS exhibits moderate surfactant strength , making it suitable for applications requiring balanced cleaning without excessive foaming (e.g., dishwasher detergents) .
  • LABSA and sodium C14-16 olefin sulfonate are stronger surfactants but are more irritating to skin and mucous membranes .

Research Findings and Discrepancies

Biological Activity

Sodium xylenesulfonate (CAS Number: 1300-72-7) is an organic compound widely used as a hydrotrope, enhancing the solubility of various substances in water. Its biological activity has been the subject of multiple studies, focusing on its toxicity, potential carcinogenicity, and effects on different biological systems. This article synthesizes findings from diverse sources to provide a comprehensive overview of the biological activity of this compound.

This compound is characterized by the following properties:

PropertyValue
Melting Point27°C
ColorWhite to Off-White
Water Solubility≥10 g/100 mL at 20 ºC
StabilityStable, Combustible
LogP1.390 (estimated)

These properties indicate that this compound is a stable compound with significant water solubility, making it effective in various applications, including cleaning agents and agricultural products .

Dermal Exposure Studies

A series of toxicological studies have been conducted to evaluate the effects of this compound through dermal exposure. In a 17-day study involving rats, various concentrations (0, 5, 15, 44, 133, and 400 mg/mL) were administered. Key findings included:

  • Survival Rate : All rats survived until the end of the study.
  • Body Weight : Mean body weights and gains were similar across dosed and control groups.
  • Clinical Observations : Notable findings included skin discoloration and crusty deposits at application sites. However, these were not deemed significant in relation to treatment .

In a longer-term study (104 weeks), similar results were observed with no evidence of carcinogenic activity or significant adverse effects related to this compound exposure. However, increased incidences of epidermal hyperplasia were noted in some groups .

Genetic Toxicology

Genetic toxicity assessments indicated that this compound did not exhibit mutagenic properties in several assays. Notably, in tests using Salmonella typhimurium and mouse lymphoma cells, no evidence of mutagenicity was found without metabolic activation (S9). However, increases in sister chromatid exchanges were observed under specific conditions .

Safety Assessments in Cleaning Products

This compound is often included in cleaning formulations. A safety assessment highlighted its role as an inert ingredient in products combined with other chemicals. The study evaluated potential respiratory sensitization and irritation effects associated with cleaning agents containing this compound. While some irritation was noted, it was not conclusively linked to significant health risks .

Agricultural Applications

In agricultural settings, this compound serves as an adjuvant to enhance pesticide efficacy. Studies assessing its impact on human health risk indicated that when used appropriately in formulations like foliar sprays, it poses minimal risk to applicators and consumers .

Q & A

Basic Research Questions

Q. What are the standard analytical techniques for characterizing the purity and structural integrity of sodium xylenesulfonate in research settings?

  • Methodological Answer : Purity and structural analysis typically involve high-performance liquid chromatography (HPLC) for quantifying impurities, nuclear magnetic resonance (NMR) spectroscopy for confirming sulfonate group placement and isomer ratios, and mass spectrometry (MS) for molecular weight validation . Differential scanning calorimetry (DSC) can assess thermal stability. Researchers should cross-reference results with literature data on known isomers (ortho, meta, para) to resolve structural ambiguities .

Q. How do researchers determine the hydrotropic efficiency of this compound in aqueous solutions?

  • Methodological Answer : Hydrotropic efficiency is evaluated using phase solubility studies, where the solubility enhancement of a poorly soluble compound (e.g., a hydrophobic drug or dye) is measured across varying this compound concentrations. Cloud point depression assays and dynamic light scattering (DLS) can quantify micelle formation and critical hydrotrope concentration. Comparative studies with alternative hydrotropes (e.g., sodium cumenesulfonate) are recommended to contextualize results .

Advanced Research Questions

Q. What experimental design considerations are critical when assessing the dermal toxicity of this compound in rodent models?

  • Methodological Answer : Key considerations include:

  • Dosage Gradients : Use logarithmic dose increments (e.g., 0.1%, 1%, 10% w/v) to identify no-observed-adverse-effect levels (NOAELs).
  • Exposure Duration : Chronic studies (>12 months) are necessary to assess carcinogenic potential, as acute studies may miss delayed effects .
  • Control Groups : Include vehicle-only controls and sham-treated cohorts to isolate compound-specific effects.
  • Endpoint Metrics : Monitor histopathological changes (e.g., epidermal hyperplasia) and biochemical markers (e.g., inflammatory cytokines) .

Q. How can in vitro models, such as 3D HepaRG spheroids, be optimized to evaluate the genotoxic potential of this compound while addressing interspecies variability?

  • Methodological Answer :

  • Metabolic Competence : Supplement with human liver S9 fractions to simulate metabolic activation, reducing reliance on rodent-specific pathways.
  • Co-Culture Systems : Integrate keratinocytes to mimic dermal absorption dynamics.
  • Validation : Cross-validate in vitro genotoxicity (e.g., comet assay) with in vivo micronucleus test data from NTP studies .

Q. What strategies are effective in reconciling conflicting data on the carcinogenic potential of this compound across different studies?

  • Methodological Answer :

  • Meta-Analysis : Pool data from dermal (NTP rodent studies ) and oral exposure models, adjusting for purity variations (technical-grade vs. high-purity samples ).
  • Mechanistic Studies : Investigate isomer-specific effects using purified meta- and para-xylenesulfonate fractions, as isomer ratios may influence toxicity .
  • Dose-Response Modeling : Apply benchmark dose (BMD) software to identify thresholds for non-linear carcinogenic responses .

Q. How can researchers design experiments to investigate the environmental biodegradation pathways of this compound under varying ecological conditions?

  • Methodological Answer :

  • Modified Sturm Test : Measure CO₂ evolution over 28 days to assess aerobic biodegradability, with microbial consortia from wastewater treatment plants .
  • Isotopic Tracing : Use ¹³C-labeled this compound to track degradation intermediates via liquid chromatography-tandem mass spectrometry (LC-MS/MS).
  • Ecotoxicity Parallels : Correlate biodegradation rates with Daphnia magna acute toxicity data to evaluate ecological risk .

Q. Data Contradiction and Gap Analysis

  • Inconsistencies : Discrepancies in carcinogenicity data (e.g., NTP dermal studies showing skin lesions vs. cosmetic safety claims ) may stem from exposure route differences or formulation matrices.
  • Gaps : Limited data on long-term environmental persistence and endocrine disruption potential. Researchers should prioritize soil microcosm studies and transcriptional profiling (e.g., ER/AR receptor activation assays).

Q. Future Directions

  • Omics Integration : Apply transcriptomics to identify gene expression changes in chronic exposure models.
  • Green Chemistry : Develop isomer-selective synthesis methods to minimize toxic impurities .

Properties

CAS No.

1300-72-7

Molecular Formula

C8H9NaO3S

Molecular Weight

208.21 g/mol

IUPAC Name

sodium;2,3-dimethylbenzenesulfonate

InChI

InChI=1S/C8H10O3S.Na/c1-6-4-3-5-8(7(6)2)12(9,10)11;/h3-5H,1-2H3,(H,9,10,11);/q;+1/p-1

InChI Key

AUIXNZFZSGLHKP-UHFFFAOYSA-M

SMILES

CC1=C(C=C(C=C1)S(=O)(=O)[O-])C.[Na+]

Canonical SMILES

CC1=C(C(=CC=C1)S(=O)(=O)[O-])C.[Na+]

boiling_point

157 °C

melting_point

27 °C

Key on ui other cas no.

618-01-9
1300-72-7

physical_description

Liquid

solubility

Solubility in water, g/100ml at 20 °C: 40

Synonyms

Dimethylbenzenesulfonic Acid Sodium Salt;  Conco SXS;  Cyclophil SXS 30;  Eltesol SX 30;  Eltesol SX 93;  FAC 2;  Kemmat SN 18;  Naxonate;  Naxonate 4L;  Naxonate G;  Naxonate SX;  Richonate SXS;  SXS 40;  Sodium Dimethylbenzenesulfonate;  Sodium Xylenesulfate;  So

vapor_density

Relative vapor density (air = 1): 6.45

Origin of Product

United States

Retrosynthesis Analysis

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Feasible Synthetic Routes

Sodium xylenesulfonate
Sodium xylenesulfonate
Sodium xylenesulfonate
Sodium xylenesulfonate

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